(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
Overview
Description
(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is an organic compound that features a pyrrolidine ring attached to a brominated and methylated benzene ring
Scientific Research Applications
(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone typically involves the reaction of 5-bromo-2-methylbenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for adding reagents, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
- 1-(5-Bromo-2-furoyl)pyrrolidine
- 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
Uniqueness
(5-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is unique due to its specific combination of a brominated and methylated benzene ring with a pyrrolidine moiety. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules, making it valuable for various research applications .
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABBCPOCWWXBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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